(5E)-2,2,6,6-Tetramethyl-5-(propylimino)heptan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-2,2,6,6-Tetramethyl-5-(propylimino)heptan-3-one is an organic compound characterized by its unique structure, which includes a heptanone backbone with tetramethyl and propylimino substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-2,2,6,6-Tetramethyl-5-(propylimino)heptan-3-one typically involves the condensation of appropriate ketones and amines under controlled conditions. One common method is the reaction of 2,2,6,6-tetramethyl-4-piperidone with propylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and solvents used in the synthesis are selected to optimize the reaction rate and product quality.
Chemical Reactions Analysis
Types of Reactions
(5E)-2,2,6,6-Tetramethyl-5-(propylimino)heptan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and amines are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.
Scientific Research Applications
(5E)-2,2,6,6-Tetramethyl-5-(propylimino)heptan-3-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (5E)-2,2,6,6-Tetramethyl-5-(propylimino)heptan-3-one involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, influencing their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethyl-4-piperidone: A precursor in the synthesis of (5E)-2,2,6,6-Tetramethyl-5-(propylimino)heptan-3-one.
3-Heptanone: A structurally related ketone with different substituents.
Dipipanone: A compound with a similar imino group but different overall structure.
Uniqueness
This compound is unique due to its specific combination of tetramethyl and propylimino substituents, which confer distinct chemical and biological properties
Properties
CAS No. |
294627-37-5 |
---|---|
Molecular Formula |
C14H27NO |
Molecular Weight |
225.37 g/mol |
IUPAC Name |
2,2,6,6-tetramethyl-5-propyliminoheptan-3-one |
InChI |
InChI=1S/C14H27NO/c1-8-9-15-11(13(2,3)4)10-12(16)14(5,6)7/h8-10H2,1-7H3 |
InChI Key |
KBITWCHHQNYEAS-UHFFFAOYSA-N |
Canonical SMILES |
CCCN=C(CC(=O)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.